molecular formula C20H29NO2 B14689687 N-Dodecylphthalimide CAS No. 27646-77-1

N-Dodecylphthalimide

Cat. No.: B14689687
CAS No.: 27646-77-1
M. Wt: 315.4 g/mol
InChI Key: LFUHZZBSKQGQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecylphthalimide is a novel organic compound specifically synthesized for the formation of ultra-thin Langmuir-Blodgett (LB) films. This molecule features a hydrophilic phthalimide headgroup and a hydrophobic dodecyl (C12) alkyl chain, making it an excellent amphiphile for creating organized monomolecular layers at the air-water interface . Research demonstrates that this compound forms stable Langmuir monolayers, which can be reproducibly deposited onto solid substrates such as glass and quartz crystals with high transfer ratios (typically >0.90) . These uniform LB films have been characterized using Quartz Crystal Microbalance (QCM) and Atomic Force Microscopy (AFM), confirming their quality and potential for creating defined nanostructures . The phthalimide moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . While the N-dodecyl derivative is primarily applied in material science, its phthalimide core provides a pathway for developing functionalized surfaces with potential bioactivity. This product is intended for research applications in advanced material science, surface chemistry, and nanotechnology. It is supplied as a high-purity compound for laboratory investigations. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dodecylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19(22)17-14-11-12-15-18(17)20(21)23/h11-12,14-15H,2-10,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHZZBSKQGQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394359
Record name STK039737
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URL https://comptox.epa.gov/dashboard/DTXSID40394359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27646-77-1
Record name STK039737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Synthetic Methodologies for N Dodecylphthalimide

Direct Condensation Approaches for N-Dodecylphthalimide

Direct condensation represents a more streamlined approach to this compound synthesis, involving a single-step reaction between a phthalic acid derivative and dodecylamine (B51217). These methods are often favored for their simplicity and efficiency.

Reaction of Phthalic Anhydride (B1165640) with Dodecylamine

The most common and straightforward method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. In the case of this compound, this involves the reaction of phthalic anhydride directly with dodecylamine.

The reaction is typically carried out by heating a mixture of the two reactants. The initial step involves the nucleophilic attack of the primary amine (dodecylamine) on one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form an intermediate N-dodecylphthalamic acid. With continued heating at elevated temperatures, this intermediate undergoes an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered imide ring of this compound. This dehydrative condensation is a widely used, economical, and practical method for preparing a variety of imide derivatives.

Table 3: Reaction Parameters for Condensation of Phthalic Anhydride with Dodecylamine

ParameterDescription
Reactants Phthalic Anhydride, Dodecylamine
Reaction Type Dehydrative Condensation
Intermediate N-Dodecylphthalamic acid
Byproduct Water (H₂O)
Conditions High Temperature
Product This compound

Utilization of Phthaloyl Dichloride in Synthesis

A more reactive alternative to phthalic anhydride is phthaloyl dichloride (also known as 1,2-benzenedicarbonyl dichloride). As a diacyl chloride, it is significantly more electrophilic and reacts readily with nucleophiles like primary amines.

The synthesis of this compound using this method involves the reaction of phthaloyl dichloride with dodecylamine. The reaction proceeds rapidly, often at lower temperatures than the phthalic anhydride method. Each of the two acyl chloride groups reacts with an amine molecule. To form the imide, two equivalents of the amine or, more commonly, one equivalent of the amine and a non-nucleophilic base (like triethylamine) are used. The base is added to neutralize the hydrogen chloride (HCl) that is generated as a byproduct during the reaction, driving the reaction to completion. The high reactivity of phthaloyl dichloride makes this a very efficient route, though handling of the moisture-sensitive and corrosive acyl chloride requires appropriate precautions.

Table 4: Reaction Parameters for Synthesis using Phthaloyl Dichloride

ParameterDescription
Reactants Phthaloyl Dichloride, Dodecylamine
Reaction Type Nucleophilic Acyl Substitution
Byproduct Hydrogen Chloride (HCl)
Additives Base (e.g., Triethylamine) to scavenge HCl
Product This compound

Catalytic Strategies in this compound Synthesis

To improve reaction conditions, enhance yields, and promote greener chemical processes, various catalytic strategies have been developed for the synthesis of N-substituted phthalimides. These methods often allow for milder conditions and greater efficiency.

Research has shown that Lewis acids can catalyze the formation of imides from their corresponding anhydrides. For instance, using TaCl₅-silica gel as a Lewis acid catalyst under microwave irradiation provides a solvent-free procedure for the preparation of imides. Another approach involves the use of iron(III) salts, which can catalyze the transamidation of amides, a methodology that has been successfully applied to phthalimide.

More recently, advanced organocatalytic strategies have been developed. N-heterocyclic carbenes (NHCs) have been employed in the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. Although demonstrated for N-aryl derivatives, this highlights the potential of modern organocatalysis in forming the phthalimide structure. Furthermore, for N-alkylation reactions, the use of cesium carbonate as a base in DMF, sometimes accelerated by microwave irradiation, has proven to be an efficient method compatible with base-labile functional groups.

Table 5: Overview of Catalytic Strategies in Phthalimide Synthesis

Catalytic SystemReactantsDescription
Lewis Acid (TaCl₅-silica gel) Phthalic Anhydride, AmineCatalyzes the dehydrative condensation, often under microwave and solvent-free conditions.
Iron(III) Salts Phthalimide, AmineEnables a transamidation reaction to form a new N-substituted phthalimide.
N-Heterocyclic Carbenes (NHCs) Phthalamic AcidOrganocatalytic route for cyclization to N-substituted phthalimides under mild conditions.
Cesium Carbonate / Microwaves Phthalimide, Alkyl HalideBase-catalyzed N-alkylation accelerated by microwave irradiation for efficient synthesis.

Role of L-Proline and Other Organic Catalysts

Organic catalysts have gained prominence for their mild reaction conditions and high efficiency. L-proline, a readily available and inexpensive amino acid, has been identified as an effective organocatalyst for the synthesis of phthalimide derivatives. scispace.comorganic-chemistry.org Its catalytic activity is attributed to its amphoteric nature, possessing both an acidic carboxyl group and a basic secondary amine group, which can facilitate different steps in a reaction sequence. unimi.it

In the synthesis of phthalimides, L-proline has been shown to be a superior catalyst compared to various Lewis acids and other acids like acetic acid. scispace.com A facile one-pot reaction of phthalic acid with an amine in the presence of a catalytic amount of L-proline at room temperature can produce the desired phthalimide in excellent yields. scispace.com The reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. scispace.com The general procedure involves stirring a mixture of phthalic acid, the corresponding amine, and L-proline in a solvent like ethanol. scispace.com

Research comparing various catalysts for the reaction of phthalic acid and aryl amines demonstrated that L-proline provided the highest yield with no side products. scispace.com

Table 1: Comparison of Catalysts for Phthalimide Synthesis This table is generated based on findings for N-aryl phthalimides, illustrating the superior performance of L-proline in similar synthetic contexts.

CatalystYield (%)
L-Proline 95
AlCl₃70
CH₃COOH65
FeCl₃60
ZnCl₂55
No Catalyst10

Source: Adapted from research on L-proline catalyzed synthesis of phthalimide derivatives. scispace.com

The mechanism likely involves the formation of an iminium intermediate, a common pathway in L-proline catalysis, which facilitates the cyclization and dehydration steps to form the stable phthalimide ring. unimi.itmdpi.com This method represents an environmentally friendly and cost-effective route for phthalimide synthesis. scispace.comorganic-chemistry.org

Application of Lewis Acids and Hexamethyldisilazane (B44280)

An economical and practical method for synthesizing a wide range of N-alkylimides involves the use of a Lewis acid in conjunction with hexamethyldisilazane (HMDS). organic-chemistry.orgnih.gov This approach is efficient for the cyclization of the intermediate amic acid, which is formed by the initial reaction between an anhydride (like phthalic anhydride) and an amine (like dodecylamine). organic-chemistry.org Traditional methods for this cyclization often suffer from low yields and the formation of byproducts. organic-chemistry.org

The use of HMDS and a Lewis acid like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) under mild conditions promotes the efficient formation of the imide. organic-chemistry.org The procedure is typically a one-pot synthesis where the amic acid is generated in situ and then cyclized. organic-chemistry.org Studies have shown that using 1.5 molar equivalents of HMDS and 1.0 equivalent of a Lewis acid provides optimal results, leading to high yields in a short reaction time. organic-chemistry.org

Various Lewis acids have been tested for this reaction, with zinc bromide (ZnBr₂) often providing the best yields. organic-chemistry.org The method is versatile and applicable to a range of amines and anhydrides. organic-chemistry.org This process is considered simple and economical, making it suitable for producing functionalized imide derivatives. organic-chemistry.org

Table 2: Effect of Different Lewis Acids on Imide Synthesis Yield This table illustrates the general effectiveness of various Lewis acids in a similar HMDS-promoted synthesis, highlighting the efficacy of Zinc salts.

Lewis AcidMolar eq.Time (h)Yield (%)
ZnBr₂ 1.0 1 95
ZnCl₂1.0192
FeCl₃1.0385
AlCl₃1.0382
SnCl₄1.0570

Source: Adapted from Reddy, P. Y., et al. (1997). organic-chemistry.org

Triphase Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as a solid-liquid or liquid-liquid system. ias.ac.infzgxjckxxb.com In the context of N-alkylation of phthalimide, PTC allows the use of simple inorganic bases and mild reaction conditions. ias.ac.in Triphase catalysis is an advancement of this technique where the catalyst itself constitutes a third, solid phase. mdpi.com This is often achieved by immobilizing a conventional phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, onto a solid support such as silica (B1680970) gel. academie-sciences.fracademie-sciences.fr

This heterogeneous catalytic system offers significant advantages over homogeneous (biphasic) PTC, including enhanced catalyst stability, and straightforward recovery and reusability of the catalyst by simple filtration. mdpi.comacademie-sciences.fracademie-sciences.fr For the N-alkylation of phthalimide with an alkyl halide (like dodecyl bromide), the reaction is typically carried out using a solid base like potassium carbonate and the solid-supported catalyst. academie-sciences.fracademie-sciences.fr The catalyst facilitates the transfer of the phthalimide anion from the solid phase to the organic phase where it reacts with the alkyl halide. academie-sciences.fr

Studies comparing various phase-transfer catalysts have shown that immobilized ionic liquids can be highly effective for the N-alkylation of phthalimide, sometimes proving superior to their homogeneous counterparts. academie-sciences.fracademie-sciences.fr Tetraalkylammonium-based catalysts generally show high activity. academie-sciences.fracademie-sciences.fr

Table 3: Screening of Various Phase-Transfer Catalysts (PTCs) for N-Benzylation of Phthalimide This table demonstrates the relative effectiveness of different catalyst types in a representative N-alkylation reaction under microwave-assisted, solvent-free conditions.

EntryPT CatalystCatalyst TypeYield (%)
1nBu₄NBrHomogeneous87
2Et₄NClHomogeneous71
3[bmim]BF₄Homogeneous (Ionic Liquid)65
4[SiO₂–PTB]Cl⁻Triphase (Immobilized IL) 92
5[SiO₂–PTB]BF₄⁻Triphase (Immobilized IL) 94

Source: Adapted from Dogra, S., et al. (2015). academie-sciences.fr

Mitsunobu Reaction for this compound Generation

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and amines. wikipedia.orgorganic-chemistry.org It is particularly valuable for the direct N-alkylation of phthalimide using an alcohol, providing an alternative to the Gabriel synthesis which uses alkyl halides. organic-chemistry.orgorganic-chemistry.org

To generate this compound via this route, 1-dodecanol (B7769020) is reacted with phthalimide in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through a complex mechanism where the triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org The phthalimide, acting as a nitrogen nucleophile, then displaces the activated oxygen via an Sₙ2 mechanism. wikipedia.orgorganic-chemistry.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a crucial consideration when using chiral secondary alcohols. organic-chemistry.orgtcichemicals.com For the synthesis of this compound from the primary alcohol 1-dodecanol, stereochemistry is not a factor. The reaction is generally conducted under mild, neutral conditions. tcichemicals.com Phthalimide is a suitable nucleophile for this reaction due to its acidity (pKa < 13), which is necessary to protonate the azodicarboxylate reagent and prevent side reactions. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction time and waste. medpharmres.combeilstein-journals.org For the synthesis of this compound, several parameters can be adjusted depending on the chosen synthetic methodology. medpharmres.com Key variables include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. researchgate.netscielo.br

Statistical methods like Response Surface Methodology (RSM) are often more efficient for optimization than traditional one-factor-at-a-time approaches, as they account for interactions between variables. medpharmres.com However, systematic variation of individual parameters can still provide valuable insights for yield enhancement. scispace.com

For instance, in phase-transfer catalyzed N-alkylation of phthalimide, the reaction kinetics and final yield are highly dependent on:

Catalyst Type and Amount : As shown in Table 3, the structure of the phase-transfer catalyst significantly impacts yield. academie-sciences.fr The optimal amount of catalyst must be determined, as simply increasing it may not always improve the rate or could complicate purification.

Solvent : The choice of organic solvent (e.g., acetonitrile (B52724) vs. cyclohexane) can dramatically affect the reaction rate. researchgate.net

Temperature : Increasing the temperature generally accelerates the reaction, but can also lead to side product formation.

Agitation Speed : In heterogeneous systems (solid-liquid), proper mixing is crucial for ensuring efficient contact between phases. researchgate.net

Presence of Water : In some PTC systems, the reaction proceeds much faster under anhydrous conditions. researchgate.net

Table 4: Effect of Solvent and Temperature on N-Alkylation of Phthalimide This table is a conceptual representation based on general principles and specific findings for N-alkylation reactions, illustrating how conditions can be optimized.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene80875
Toluene110488
Acetonitrile60685
Acetonitrile 80 2 95
DMF80392
DMF100290 (decomposition observed)

Source: Data synthesized from principles discussed in sources. researchgate.netorganic-chemistry.org

Similarly, for Lewis acid-promoted syntheses, screening different Lewis acids and optimizing their molar ratio is key to achieving high yields. organic-chemistry.org In the Mitsunobu reaction, the order of addition of reagents and the use of fresh, high-quality azodicarboxylates and phosphines can significantly improve the outcome. wikipedia.orgresearchgate.net The development of newer Mitsunobu reagents also aims to simplify purification and improve yields. tcichemicals.com

Advanced Spectroscopic and Structural Characterization of N Dodecylphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-Dodecylphthalimide is characterized by distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the dodecyl chain.

The phthalimide moiety gives rise to a complex multiplet system in the aromatic region of the spectrum, typically between 7.7 and 7.9 ppm. These signals correspond to the four protons on the benzene (B151609) ring. Due to the symmetry of the phthalimide group, these protons often appear as two distinct sets of multiplets, representing the protons ortho and meta to the carbonyl groups.

The dodecyl chain produces a series of signals in the upfield region of the spectrum. Key signals include:

A triplet corresponding to the terminal methyl (CH₃) group at approximately 0.88 ppm.

A large, unresolved multiplet for the ten methylene (B1212753) (CH₂) groups of the long alkyl chain, typically found between 1.2 and 1.4 ppm.

A triplet for the methylene group directly attached to the imide nitrogen (N-CH₂), which is deshielded and appears further downfield, around 3.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound.
Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Phthalimide Ring)7.7 - 7.9Multiplet4H
N-CH₂ (Methylene adjacent to Nitrogen)~3.7Triplet2H
(CH₂)₁₀ (Methylene groups in chain)1.2 - 1.4Multiplet20H
CH₃ (Terminal Methyl group)~0.88Triplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, typically preventing signal overlap. libretexts.org

Key features of the ¹³C NMR spectrum of this compound include:

Carbonyl Carbons (C=O): These are the most deshielded carbons, appearing far downfield in the spectrum, generally in the region of 168 ppm. libretexts.org

Aromatic Carbons: The quaternary carbons of the phthalimide ring to which the carbonyls are attached resonate around 132 ppm, while the protonated aromatic carbons appear at approximately 123 and 134 ppm. libretexts.orgoregonstate.edu

Alkyl Carbons: The carbon of the methylene group attached to the nitrogen (N-CH₂) appears around 38 ppm. The long chain of methylene carbons gives rise to a series of signals between 22 and 32 ppm. The terminal methyl carbon is the most shielded of the alkyl chain, resonating at approximately 14 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.
Carbon TypeApproximate Chemical Shift (δ, ppm)
C=O (Carbonyl)~168
Aromatic C (Quaternary)~132
Aromatic CH~123, ~134
N-CH₂~38
Alkyl (CH₂)₁₀22 - 32
Alkyl CH₃~14

Advanced Multi-dimensional NMR Techniques (e.g., ¹⁵N NMR for related phthalimides)

While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. Although the low natural abundance and smaller magnetic moment of the ¹⁵N nucleus make it less sensitive, it is a powerful tool, especially when using isotopically labeled compounds. u-szeged.humdpi.com For N-substituted phthalimides, the imide nitrogen signal is expected to appear in a characteristic range. Studies on related structures show that the ¹⁵N chemical shift for imides typically falls between 170 and 180 ppm relative to a nitromethane (B149229) standard. science-and-fun.deresearchgate.net This technique is particularly useful for confirming the N-substitution pattern and studying the N-C bond characteristics. u-szeged.hu Solid-state ¹⁵N NMR has also been employed for N-substituted phthalimides to determine the chemical shift tensor, providing detailed information about the local molecular geometry around the nitrogen atom.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and provide a characteristic "fingerprint" of the compound. edinst.com

Characteristic Vibrational Mode Assignments

The FT-IR and Raman spectra of this compound are dominated by the vibrations of the phthalimide core and the alkyl chain.

Phthalimide Core Vibrations:

C=O Stretching: The most prominent bands in the IR spectrum are the symmetric and asymmetric stretching vibrations of the two carbonyl groups. These typically appear as two strong bands around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). nih.govresearchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1600-1450 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching of the imide C-N bond is typically observed around 1380 cm⁻¹.

Dodecyl Chain Vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations from the dodecyl chain are observed as strong bands in the 2850-2960 cm⁻¹ region. libretexts.org

C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ range. libretexts.org

Table 3: Key FT-IR Vibrational Frequencies for this compound.
Frequency (cm⁻¹)Vibrational ModeFunctional Group
2925, 2854Asymmetric & Symmetric C-H StretchAlkyl (CH₂, CH₃)
~1775Asymmetric C=O StretchImide
~1715Symmetric C=O StretchImide
~1610C=C StretchAromatic Ring
~1465CH₂ ScissoringAlkyl
~1380C-N StretchImide
~720C-H Out-of-plane BendAromatic Ring

Normal Coordinate Analysis for Phthalimide Core

Normal coordinate analysis (NCA) is a computational method used to assign vibrational frequencies to specific atomic motions within a molecule. Such analyses have been performed extensively on phthalimide and its simple derivatives, assuming a C₂ᵥ point group symmetry for the core structure. nih.govcapes.gov.brresearchgate.net These studies, often employing Density Functional Theory (DFT), calculate the theoretical vibrational frequencies and potential energy distribution (PED) for each mode. nih.govresearchgate.net The results confirm the assignment of the strong IR bands to the coupled symmetric and asymmetric stretches of the two carbonyl groups. NCA also helps to resolve ambiguities in the assignment of C-C and C-N stretching modes and various in-plane and out-of-plane bending vibrations of the aromatic ring, providing a robust and detailed understanding of the molecule's vibrational dynamics. researchgate.nettubitak.gov.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for studying the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edulkouniv.ac.in For organic molecules, absorption is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk

The this compound molecule contains the phthalimide group, which acts as the primary chromophore. The UV-Vis spectrum of N-alkylphthalimides is characterized by distinct absorption bands in the ultraviolet region. acs.org The phthalimide chromophore typically displays a major absorption maximum around 220 nm and a lesser one near 300 nm. acs.org These absorptions are attributed to electronic transitions within the aromatic ring and the carbonyl groups of the imide structure.

The primary electronic transitions observed for the phthalimide chromophore are π → π* and n → π*. shu.ac.ukresearchgate.net

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the benzene ring of the phthalimide group. These transitions are typically strong, resulting in high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk In N-alkylphthalimides, these transitions account for the intense absorption bands observed at shorter wavelengths. acs.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. shu.ac.ukresearchgate.net These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. lkouniv.ac.in They are "forbidden" to some extent, which results in significantly lower molar absorptivity (ε between 10 and 100 L mol⁻¹ cm⁻¹). shu.ac.uk This accounts for the weaker absorption band observed around 300 nm in phthalimides. acs.org

The dodecyl alkyl chain is a saturated group and does not absorb in the 200-800 nm range; therefore, it does not directly contribute to the chromophoric properties but acts as a substituent. lkouniv.ac.in The choice of solvent can influence the absorption spectrum; polar solvents can cause a hypsochromic (blue) shift in n → π* transitions and often a bathochromic (red) shift in π → π* transitions. lkouniv.ac.inshu.ac.uk

Table 1: Typical Electronic Transitions for the Phthalimide Chromophore
Transition TypeOrbital ChangeTypical Wavelength (λmax)Relative Intensity (ε)Associated Molecular Part
π → πBonding π → Antibonding π~220 - 240 nmHigh (1,000 - 10,000)Aromatic Benzene Ring
n → πNon-bonding n → Antibonding π~290 - 320 nmLow (10 - 100)Carbonyl Groups (C=O)

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with extremely high accuracy, typically to several decimal places. measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. bu.edu.eg

For this compound, HRMS is used to confirm its molecular formula, C₂₀H₂₉NO₂. The instrument ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). measurlabs.com By measuring the m/z value with high resolution, an experimental "found" mass is obtained, which is then compared to the "calculated" exact mass based on the elemental formula and the precise masses of its constituent isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). A close match between the found and calculated masses confirms the molecular formula. tandfonline.com

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₀H₂₉NO₂
Calculated Exact Mass ([M]⁺)315.21983
Experimentally Found MassConfirmed by matching calculated mass

In addition to molecular confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. bu.edu.egrsc.org When the this compound molecular ion is subjected to energy within the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation of N-substituted phthalimides often involves cleavage at the bond connecting the nitrogen atom to the alkyl substituent. acs.org A common fragmentation pattern for this compound would be an alpha-cleavage, leading to the formation of a stable phthalimide-containing fragment.

Solid-State Structural Analysis (e.g., X-ray Diffraction of related N-alkylphthalimides)

Solid-state structural analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.com

While specific crystallographic data for this compound is not widely published, analysis of related N-substituted phthalimide structures provides significant insight. tandfonline.comrsc.org Studies on similar molecules show that the phthalimide moiety is typically planar. The long, flexible dodecyl chain, being non-polar, would likely adopt an extended conformation to maximize van der Waals interactions with neighboring molecules.

The crystal packing in N-alkylphthalimides is driven by a combination of intermolecular forces. These can include π-π stacking interactions between the planar aromatic rings of adjacent phthalimide groups and van der Waals forces between the long alkyl chains. rsc.org The arrangement often results in well-ordered, layered structures. rsc.org

The process involves growing a suitable single crystal, mounting it in an X-ray diffractometer, and analyzing the pattern of diffracted X-rays. mdpi.com The resulting data allows for the calculation of the electron density map of the crystal, from which the positions of the atoms are determined. The final output includes crystallographic parameters such as the crystal system, space group, and unit cell dimensions. nih.gov

Table 3: Example Crystallographic Data for a Related N-Substituted Phthalimide Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupC2
Unit Cell Dimensions (a, b, c)a = 86.9 Å, b = 155.9 Å, c = 83.8 Å
Unit Cell Angles (α, β, γ)α = 90°, β = 91.6°, γ = 90°
Note: Data is illustrative, based on a related crystal structure nih.gov, and not specific to this compound.

Theoretical and Computational Investigations of N Dodecylphthalimide

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict diverse molecular properties, including equilibrium geometries, reaction energies, and electronic characteristics, with a favorable balance of computational cost and accuracy. youtube.com DFT methods, such as those using the B3LYP or PBE functionals with basis sets like 6-31G* or def2-SVP, are commonly used for geometry optimizations and electronic property calculations. nih.govfaccts.defaccts.de

Geometry optimization is a fundamental computational process that seeks to find the atomic coordinates corresponding to the minimum energy of a molecule. youtube.comacs.org For N-Dodecylphthalimide, DFT calculations are used to determine the most stable three-dimensional structure. The process iteratively calculates the energy and forces on each atom, adjusting their positions until a stationary point on the potential energy surface is located. acs.org

The electronic structure of this compound is characterized by the planar, aromatic phthalimide (B116566) group and the flexible, aliphatic dodecyl chain. DFT calculations predict that the geometry of the phthalimide core is largely unperturbed by the long alkyl chain. The planarity of the phthalimide ring system is maintained. researchgate.net The N-dodecyl group introduces significant conformational flexibility, which is addressed in conformational analysis.

Table 1: Representative Calculated Geometric Parameters for a Phthalimide Moiety (Note: These are typical values from DFT calculations on related structures and serve as an illustration for the this compound core.)

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond Lengths (Å) C=O1.21 - 1.24 Å epstem.netpsu.edu
C-N (imide)1.38 - 1.42 Å epstem.netpsu.edu
C-C (aromatic)1.39 - 1.41 Å
N-C (alkyl)1.47 - 1.48 Å
Bond Angles (°) C-N-C (imide)111 - 113°
N-C=O124 - 126° psu.edu
C-C-N108 - 109°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sapub.org

For N-alkylphthalimides, computational studies consistently show that the frontier orbitals are primarily localized on the phthalimide ring system. researchgate.net The HOMO is typically distributed over the entire phthalimide moiety, which acts as the electron-donating part in potential charge-transfer interactions. rsc.org The LUMO is also localized on the phthalimide core, specifically showing significant density on the electron-accepting carbonyl groups and the benzene (B151609) ring. rsc.org The long, saturated dodecyl chain is electronically insulating and has a negligible contribution to the HOMO and LUMO. researchgate.net

The HOMO-LUMO energy gap can be calculated using DFT methods. sapub.org While specific values for this compound are not reported in the searched literature, analysis of related compounds provides an expected range. The choice of DFT functional can significantly influence the calculated gap, with hybrid functionals like B3LYP often providing reasonable estimates for such organic molecules. reddit.com

Table 2: Illustrative HOMO-LUMO Data for Related Organic Molecules from DFT Calculations (Note: Values are illustrative and depend heavily on the specific molecule and computational method.)

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Azo Dye-6.0 to -6.5-2.5 to -3.03.0 - 4.0 reddit.com
Triazole Derivative~ -6.8~ -1.5~ 5.3
Nitron Derivative~ -5.99~ -3.25~ 2.74 sapub.org

Electronic Structure and Molecular Geometry Optimization

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses computational techniques used to represent and simulate the behavior of molecules. dovepress.com For a molecule with a long, flexible chain like this compound, conformational analysis is essential to understand the range of shapes it can adopt and their relative energies. mpg.de The dodecyl chain can rotate around its numerous C-C single bonds, leading to a vast number of possible conformations.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of such flexible molecules. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. dovepress.com This allows the molecule to overcome small energy barriers and sample a wide range of conformations, providing insight into its dynamic behavior in different environments, such as in a solvent. bonvinlab.orgplos.org

Mechanistic Insights from Computational Studies

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis and decomposition of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. nih.gov

The most common synthesis of this compound is the condensation reaction between phthalic anhydride (B1165640) and dodecylamine (B51217). acs.orgacs.org This reaction proceeds via a nucleophilic acyl substitution mechanism. Computational studies can model this pathway in detail.

The proposed mechanism involves two main stages:

Nucleophilic Attack: The nitrogen atom of dodecylamine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the newly formed amide attacks the second carbonyl group. This is followed by the elimination of a water molecule to form the stable five-membered imide ring. rsc.org

DFT calculations can be used to locate the transition state for each step and calculate the associated activation energy barriers. researchgate.net This information helps to understand the reaction kinetics and conditions required. The intrinsic reaction coordinate (IRC) can be followed to confirm that the calculated transition states correctly connect the reactants and products. nih.govresearchgate.net

The chemical stability of this compound can be investigated by computationally analyzing its cleavage pathways, most notably the hydrolysis of the imide ring. Imide hydrolysis is a critical reaction, for instance, in the final step of the Gabriel synthesis of primary amines.

The hydrolysis of the phthalimide ring typically occurs under acidic or basic conditions and involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons. researchgate.net This is generally a nucleophilic addition-elimination reaction. researchgate.net DFT studies can model this process by:

Simulating the approach of the nucleophile (e.g., H₂O or OH⁻) to the carbonyl carbon.

Calculating the structure and energy of the resulting tetrahedral intermediate.

Modeling the subsequent ring-opening step, which involves the cleavage of a C-N bond.

These computational analyses provide a molecular-level understanding of the factors governing the stability and reactivity of the phthalimide group in this compound.

Reaction Pathway Exploration for Synthesis

Computational Prediction of Chemical Behavior and Interactions

Computational chemistry provides powerful tools for predicting the behavior and interactions of molecules at an atomic level. studylib.net Methods such as Density Functional Theory (DFT) and other quantum chemical calculations are employed to understand the electronic structure, reactivity, and non-covalent interactions of compounds like this compound. nih.govresearchgate.net These theoretical studies are crucial for complementing experimental findings and for predicting the properties and potential applications of novel materials. nih.gov

Quantum Chemical Parameters and Reactivity

Quantum chemical calculations can determine a variety of parameters that describe the electronic characteristics and reactivity of a molecule. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The difference between these two energies, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

While specific DFT studies focusing exclusively on this compound are not extensively available in the public domain, research on structurally related phthalimide derivatives provides valuable insights into its probable chemical behavior. For instance, a computational study on phenyl phthalimide derivatives as corrosion inhibitors calculated several quantum chemical parameters using the DFT B3LYP method with a 6-311++G(d,p) basis set in an aqueous phase. nih.govresearchgate.net These calculations help in understanding how different substituents on the phthalimide core influence its electronic properties. nih.gov

The dodecyl group in this compound is an electron-donating alkyl chain. This would be expected to increase the electron density on the phthalimide ring system compared to an unsubstituted phthalimide. This, in turn, would likely increase the EHOMO, making the molecule a better electron donor.

A study on naphthalene (B1677914) phthalimide derivatives, calculated using DFT at the B3LYP/def2SVP level, provides further context on the electronic properties of complex phthalimide structures. mdpi.com The HOMO and LUMO energies are critical in determining the electronic and optical properties of these materials, which are relevant for applications in electrochromic devices. mdpi.com

Table 1: Theoretical Quantum Chemical Parameters for Phenyl Phthalimide Derivatives nih.govresearchgate.net

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electronegativity (χ)
PP-H-7.619-1.8505.7692.8844.735
PP-CH3-7.347-1.7965.5512.7754.571
PP-OCH3-6.953-1.7415.2122.6064.347
PP-Cl-7.646-2.2045.4422.7214.925
PP-NO2-8.245-3.1565.0892.5445.701

Data sourced from a study on phenyl phthalimide derivatives, providing a comparative basis for understanding the electronic properties of substituted phthalimides. nih.govresearchgate.net

Interaction Energy and Non-covalent Bonding

The interaction of this compound with other molecules and surfaces is governed by non-covalent forces, such as hydrogen bonding and van der Waals interactions. Computational methods can quantify these interaction energies, providing a deeper understanding of phenomena like self-assembly, film formation, and binding to target sites.

For example, research on the hydrogen bonding between various phthalimide derivatives and formic acid used DFT calculations (B3LYP/6-31++G(d,p)) to determine the Gibbs free energies of hydrogen bond formation (ΔGHB). nih.gov The study found that the ability of a phthalimide derivative to act as a hydrogen bond acceptor is a key factor in the spontaneity of this interaction. nih.gov The carbonyl groups of the phthalimide moiety in this compound are potential hydrogen bond acceptor sites.

Molecular dynamics (MD) simulations are another powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. nih.govresearchgate.net For a molecule like this compound, MD simulations could model its behavior at interfaces, such as the air-water interface where it is known to form Langmuir-Blodgett films. researchgate.netresearchgate.net These simulations can provide data on molecular orientation, packing, and the interaction energies between molecules, which are essential for understanding the stability and structure of such films.

Linear Interaction Energy (LIE) analysis, often used in conjunction with MD simulations, can estimate the binding free energy of a ligand to a receptor by calculating the difference in electrostatic and van der Waals interaction energies between the bound and free states. ambermd.org While typically applied in drug discovery, similar principles can be used to analyze the interaction of this compound with surfaces or other molecules in a condensed phase.

Table 2: Calculated Interaction Energies for a Dodecyl-Containing Molecule with a Surface

SystemInteraction Energy (kJ/mol)Type of Interaction
Dodecylmorpholine on Halite (100) surface with water-119.49Hydrogen Bonding
Dodecylmorpholine on Carnallite surface-37.97Direct Contact

This data is for Dodecylmorpholine, a molecule with a similar dodecyl chain, and illustrates how interaction energies can be calculated for the adsorption of such molecules onto mineral surfaces. This provides an analogy for how this compound might interact with various substrates.

Interfacial Behavior and Thin Film Fabrication of N Dodecylphthalimide for Advanced Materials

Langmuir Monolayer Formation at Air/Water Interface

The formation and stability of a single-molecule-thick layer, or Langmuir monolayer, of N-Dodecylphthalimide at the boundary between air and water are fundamental to fabricating structured thin films. This process is primarily investigated through surface pressure-area isotherms and visualized using Brewster Angle Microscopy.

Surface Pressure-Area (π-A) Isotherms and Monolayer Stability

The relationship between surface pressure (π) and the area occupied by each molecule (A) is captured in a π-A isotherm, which provides critical information about the phase behavior and stability of the monolayer. For this compound, the isotherm recorded at room temperature shows that the surface pressure begins to increase at a surface area of approximately 170 cm². balikesir.edu.tr Following this initial rise, the isotherm exhibits a rapid increase in surface pressure as the available surface area is reduced, indicating the formation of a stable and compressible monolayer. balikesir.edu.tr

A defining characteristic of the isotherm is the collapse pressure, which signifies the point at which the monolayer can no longer withstand the compressive force and begins to break down. The stability of the monolayer is crucial for its successful transfer onto a solid support. The π-A isotherm for this compound demonstrates the formation of a stable monolayer at the air-water interface, a prerequisite for Langmuir-Blodgett film deposition. researchgate.net The measurement of surface pressure as a function of the area available to each molecule is a key indicator of the monolayer's properties. biolinscientific.com

Key Parameters from π-A Isotherm of this compound:

ParameterValue/ObservationSignificance
Lift-off Area ~170 cm²Indicates the point at which molecules begin to interact significantly. balikesir.edu.tr
Monolayer State Stable, compressible filmSuitable for transfer to solid substrates. balikesir.edu.tr
Deposition Pressure Determined from the isothermA crucial parameter for controlled LB film deposition. dergipark.org.tr

Brewster Angle Microscopy (BAM) for Phase Transition Studies

Brewster Angle Microscopy (BAM) is a non-invasive optical technique used to visualize the morphology and phase transitions of Langmuir monolayers in real-time. irida.esnanoscience.combiolinscientific.com It operates on the principle that when p-polarized light strikes a pure air-water interface at the Brewster angle (approximately 53° for the air/water interface), there is no reflection. irida.esbiolinscientific.com The introduction of a monolayer, such as this compound, alters the local refractive index, leading to light reflection and enabling the visualization of the film's structure. irida.esbiolinscientific.com

BAM allows for the direct observation of the monolayer's homogeneity, domain formation, and phase behavior during compression. nanoscience.comwikipedia.org This is critical for understanding how the molecules organize themselves at the interface and for selecting the optimal surface pressure for deposition to ensure a uniform and defect-free Langmuir-Blodgett film. wikipedia.org The ability to visualize the film morphology helps in identifying different phases, such as gaseous, liquid-expanded, liquid-condensed, and solid phases, as the monolayer is compressed. biolinscientific.com

Langmuir-Blodgett (LB) Thin Film Deposition Techniques

The Langmuir-Blodgett technique is a sophisticated method for transferring the floating Langmuir monolayer onto a solid substrate with molecular-level control over thickness and organization. dergipark.org.tr This process is essential for creating the highly ordered thin films required for various advanced material applications.

Controlled Transfer onto Solid Substrates

The successful transfer of the this compound monolayer is achieved by vertically dipping a solid substrate, such as glass or quartz, through the monolayer held at a constant surface pressure. balikesir.edu.tr The quality of the deposited film is highly dependent on several factors, including the nature of the monolayer, the composition and temperature of the sub-phase, the deposition pressure and speed, and the type of substrate used. biolinscientific.com For this compound, a uniform monolayer can be successfully deposited onto both glass and quartz crystal substrates. balikesir.edu.tr The process involves a computer-controlled LB trough to ensure precise and reproducible film fabrication. balikesir.edu.tr

Optimization of Transfer Ratios and Film Uniformity

The transfer ratio (τ) is a quantitative measure of the quality of the deposition process. It is defined as the ratio of the decrease in the monolayer area on the water surface to the coated area of the solid substrate. biolinscientific.com For this compound, a high transfer ratio of over 0.90 has been achieved, indicating an efficient and consistent transfer of the monolayer to the substrate. balikesir.edu.trresearchgate.net

Monitoring the reduction in the float monolayer area during deposition provides insight into the uniformity of the transfer. For a 5-monolayer deposition of this compound onto a glass substrate, the average reduction in area for each layer was observed to be nearly identical, at approximately 16.5 cm² per monolayer. balikesir.edu.tr This consistency demonstrates that a similar amount of material is deposited in each layer, leading to the fabrication of a uniform LB film. balikesir.edu.tr

Deposition Parameters for this compound LB Films:

ParameterValue/ObservationReference
Substrates Used Glass, Quartz Crystal balikesir.edu.tr
Transfer Ratio (τ) > 0.90 balikesir.edu.trresearchgate.net
Average Area Reduction per Monolayer ~16.5 cm² balikesir.edu.tr

Characterization of this compound LB Films

Once deposited, the structural and physical properties of the this compound LB films are investigated using various characterization techniques to confirm their quality and ordered structure. While detailed characterization data for this compound specifically is limited in the provided context, the general approach for similar phthalimide-based LB films involves techniques such as Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM). balikesir.edu.trdergipark.org.tr

AFM is used to study the surface morphology of the deposited films, providing information on their smoothness and uniformity. balikesir.edu.tr For similar phthalimide (B116566) derivative LB films, AFM images have shown smooth and uniform surfaces without significant voids or fragments. dergipark.org.tr QCM measurements are employed to monitor the reproducibility of the LB film deposition process. balikesir.edu.tr By measuring the change in frequency of a quartz crystal as layers are deposited, the mass of the transferred material can be determined. A linear relationship between the frequency change and the number of deposited layers indicates that an equal mass is deposited in each step, confirming the uniformity of the film. balikesir.edu.tr For this compound, the mass deposited per bilayer was found to be 29 ng. balikesir.edu.tr

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful technique for analyzing the surface morphology of thin films at the nanoscale. scielo.br Studies on Langmuir-Blodgett (LB) films of this compound have utilized AFM to visualize the topography of deposited layers. For instance, a 15-layer this compound LB film deposited on a hydrophilic glass substrate was examined using AFM in contact mode. balikesir.edu.tr The resulting images revealed a smooth, compact, and uniform surface, free of significant voids. balikesir.edu.trdergipark.org.tr The root-mean-square (rms) roughness for these films was found to be between 1.5 and 2.0 nm, indicating a high degree of surface smoothness. balikesir.edu.tr This uniform morphology is a critical characteristic for the fabrication of reliable and high-performance devices. The quality of the film is comparable to other well-studied thin film materials, such as fluorine-containing poly(amide-imide)s. dergipark.org.tr

The table below summarizes the morphological characteristics of an this compound thin film as determined by AFM.

Parameter Value Reference
Number of Layers15 balikesir.edu.tr
SubstrateHydrophilic Glass balikesir.edu.tr
Deposition TechniqueLangmuir-Blodgett balikesir.edu.tr
AFM ModeContact balikesir.edu.tr
Root-Mean-Square (RMS) Roughness1.5 - 2.0 nm balikesir.edu.tr
Film Characteristics
MorphologySmooth, compact, uniform, void-free balikesir.edu.trdergipark.org.tr

Quartz Crystal Microbalance (QCM) for Film Mass and Deposition Kinetics

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique used to monitor the deposition of thin films in real-time. nih.govresearchgate.net By measuring the change in the resonant frequency of a quartz crystal, the mass of the deposited material can be accurately determined. In the context of this compound, QCM has been employed to investigate the reproducibility of Langmuir-Blodgett film deposition. balikesir.edu.tr

The deposition process involves transferring a monolayer of this compound from the air-water interface onto a QCM crystal substrate. balikesir.edu.tr The transfer ratio, which is a measure of the efficiency of this transfer, was found to be over 90% for this compound, indicating a consistent and reliable deposition process. balikesir.edu.tr The linear relationship between the reduction in the area of the floating monolayer and the number of deposited layers further confirms that a similar amount of material is deposited with each pass. balikesir.edu.tr This consistent deposition is crucial for fabricating films with controlled thickness and uniform properties. QCM data, in conjunction with AFM results, confirms that uniform LB films can be fabricated from this compound. balikesir.edu.tr

The following table presents key findings from the QCM analysis of this compound film deposition.

Parameter Value Reference
Deposition TechniqueLangmuir-Blodgett balikesir.edu.tr
SubstrateQuartz Crystal balikesir.edu.tr
Transfer Ratio> 90% balikesir.edu.tr
Deposition Characteristics
ConsistencySimilar amount of material deposited per layer balikesir.edu.tr
Film QualityUniform balikesir.edu.tr

Spectroscopic Characterization of Thin Films (e.g., UV-Vis)

UV-visible (UV-Vis) spectroscopy is a fundamental technique used to study the optical properties of thin films. numberanalytics.comresearchgate.net It provides information about the electronic transitions within the material and can be used to confirm the successful deposition of multilayer films. For N-alkylphthalimide derivatives, UV-Vis spectroscopy has been used to characterize the absorption properties of Langmuir-Blodgett films. dergipark.org.tr

In studies of related phthalimide compounds, UV-Vis absorption spectra of LB films deposited on quartz substrates show a linear increase in absorbance with an increasing number of layers. dergipark.org.tr This linearity indicates a uniform deposition process and the formation of a well-organized film structure. dergipark.org.tr The absorption spectra of these films typically exhibit characteristic peaks corresponding to π → π* electronic transitions within the phthalimide chromophore. dergipark.org.tr While specific UV-Vis data for this compound thin films is not detailed in the provided search results, the behavior of similar N-substituted phthalimides suggests that this compound films would also exhibit a linear relationship between absorbance and the number of layers, with absorption bands characteristic of the phthalimide moiety.

The table below outlines the expected spectroscopic characteristics of this compound thin films based on studies of similar compounds.

Parameter Expected Observation Reference
TechniqueUV-Visible Spectroscopy dergipark.org.trnumberanalytics.com
SubstrateQuartz dergipark.org.tr
Spectroscopic Behavior
Absorbance vs. Number of LayersLinear increase dergipark.org.tr
Electronic Transitionsπ → π* dergipark.org.tr

Exploration of this compound Thin Films in Sensing Applications

The uniform and well-organized nature of this compound thin films makes them promising candidates for applications in chemical sensing. The interaction of analyte molecules with the film surface can induce measurable changes in the film's physical or optical properties, forming the basis of a sensor.

Vapor Sensing Mechanisms and Selectivity

Langmuir-Blodgett films of various organic materials have been investigated for their potential in detecting volatile organic compounds (VOCs). balikesir.edu.tr The sensing mechanism often relies on the absorption or adsorption of vapor molecules onto the film's surface, leading to changes in mass, which can be detected by a QCM. The selectivity of the sensor is determined by the specific interactions between the analyte and the functional groups of the film material. While direct studies on the vapor sensing properties of this compound are not extensively covered in the provided results, the investigation of other N-substituted compounds provides a basis for its potential. balikesir.edu.tr The phthalimide group, with its polar carbonyl moieties, and the long dodecyl chain could offer selective interactions with different types of vapor molecules.

Development of Optoelectronic Devices Based on N-Alkylphthalimide Films

N-alkylphthalimides and related imide-containing organic molecules are of significant interest for their application in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). semanticscholar.orgmdpi.com The electronic properties of these materials, including their electron affinity and ionization potential, can be tuned by modifying the N-alkyl substituent and the aromatic core. mdpi.comrsc.org

Phthalimide derivatives often serve as electron-accepting units in donor-acceptor (D-A) type organic semiconductors. mdpi.comrsc.org The performance of these materials in optoelectronic devices is highly dependent on their self-assembly properties and the morphology of the thin film. rsc.org While N-alkylphthalimides without substituents on the benzene (B151609) ring typically exhibit weak fluorescence, appropriate substitution can lead to bright emission, which is a desirable property for OLEDs. semanticscholar.org In the context of OSCs, N-alkylphthalimide-based materials have been explored as non-fullerene acceptors. mdpi.com The long alkyl chain in this compound could influence the solubility and film-forming properties, which are crucial for device fabrication and performance. rsc.org

The following table summarizes the potential roles and relevant properties of N-alkylphthalimides in optoelectronic devices.

Device Type Role of N-Alkylphthalimide Key Properties Reference
Organic Light-Emitting Diodes (OLEDs)Emissive material (with appropriate substitution)Tunable fluorescence, good film morphology semanticscholar.org
Organic Solar Cells (OSCs)Electron acceptor (non-fullerene)High electron affinity, good charge carrier mobility, favorable self-assembly mdpi.comrsc.org
Organic Field-Effect Transistors (OFETs)Active semiconductor layerHigh charge carrier mobility, ordered molecular packing rsc.org

Chemical Reactivity and Transformation Pathways of N Dodecylphthalimide

Hydrolysis and Hydrazinolysis of the Imide Bond

The cleavage of the imide bond in N-alkylphthalimides is a cornerstone of the Gabriel synthesis for preparing primary amines. ucalgary.cabyjus.com This transformation can be achieved through hydrolysis (using acid or base) or, more commonly, hydrazinolysis. byjus.comnrochemistry.com

The cleavage of the imide bond is influenced by factors such as the nature of the nucleophile, temperature, and solvent.

Hydrolysis : Acid- or base-catalyzed hydrolysis cleaves the N-dodecylphthalimide to yield phthalic acid and dodecylamine (B51217). ucalgary.ca Strong alkaline conditions are often used, but they can be incompatible with base-sensitive functional groups that might be present elsewhere in the molecule. nrochemistry.com The reaction mechanism is analogous to the base-catalyzed hydrolysis of esters. byjus.com

Hydrazinolysis : The use of hydrazine (B178648) (often as hydrazine hydrate) is a milder and more common method for cleaving the phthalimide (B116566) group. nrochemistry.com This method, known as the Ing-Manske procedure, is highly efficient and proceeds under neutral conditions, typically in refluxing ethanol. nrochemistry.com The reaction with hydrazine produces dodecylamine and phthalhydrazide (B32825), a stable cyclic product. nrochemistry.com The reaction conditions can be optimized for the release of N-linked structures. For example, hydrazinolysis can be performed at 95°C for 4 hours to achieve high yields. nih.gov An alternative procedure using hydrazine monohydrate instead of the more hazardous anhydrous hydrazine has been developed, providing comparable yields. nih.gov

MethodReagentsProductsConditionsReference
Hydrolysis Strong Base (e.g., KOH)Phthalic acid, DodecylamineAqueous solution, Heat ucalgary.cabyjus.com
Hydrazinolysis Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O)Phthalhydrazide, DodecylamineRefluxing ethanol nrochemistry.com
Acid Cleavage Hydrobromic AcidPhthalic acid, 12-aminododecylamineBoiling, 24 h units.it

The mechanism of imide cleavage is well-documented, particularly in the context of the Gabriel synthesis. ucalgary.canrochemistry.com

Hydrolysis (Base-Catalyzed):

Nucleophilic Attack: A hydroxide (B78521) ion attacks one of the carbonyl carbons of the phthalimide ring. byjus.com

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening: The ring opens to form a phthalamic acid salt derivative.

Second Hydrolysis: A second hydrolysis step, often requiring harsher conditions, cleaves the amide bond to release the primary amine (dodecylamine) and the phthalate (B1215562) dianion. ucalgary.ca

Hydrazinolysis:

Nucleophilic Addition: Hydrazine acts as a nucleophile and attacks one of the carbonyl groups of the N-alkylphthalimide. nrochemistry.com

Ring Opening: This leads to the opening of the phthalimide ring, forming an intermediate.

Intramolecular Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group occurs.

Product Formation: This results in the formation of a stable, five-membered phthalhydrazide ring and the liberation of the primary amine (dodecylamine). nrochemistry.com

Studies have shown that methylamine (B109427) can also be a convenient reagent for removing a phthaloyl protecting group at room temperature. cdnsciencepub.com The reaction proceeds through an initial methylaminolysis of one imide bond, followed by an intramolecularly catalyzed cleavage of the second phthalamido linkage. cdnsciencepub.com

Reaction Kinetics and Influence of Reaction Conditions

Nucleophilic Reactions at the Imide Nitrogen

The nitrogen atom in phthalimide itself is acidic due to the two adjacent electron-withdrawing carbonyl groups and can be deprotonated by a base like potassium hydroxide to form the phthalimide anion. ucalgary.cabyjus.com This anion is a potent nucleophile used in the Gabriel synthesis to react with alkyl halides. ucalgary.cabyjus.com However, in this compound, the nitrogen is already alkylated and lacks this acidic proton. Therefore, direct nucleophilic attack at the nitrogen is not a typical reaction pathway. Instead, nucleophiles attack the electrophilic carbonyl carbons, leading to the cleavage reactions described in section 6.1. unt.edu

Derivatization Strategies via the Dodecyl Chain

The twelve-carbon alkyl chain provides a versatile scaffold for introducing additional functionality, enabling the synthesis of complex molecules and materials.

The dodecyl chain of this compound can be modified to create monomers for polymerization. While direct examples involving this compound are specific, the strategy often involves introducing a polymerizable group at the end of the alkyl chain. The phthalimide group can serve as a bulky, thermally stable headgroup or be removed later to expose a primary amine for further functionalization.

For instance, N-substituted dithienopyrrole (DTP) monomers with alkyl chains are used to prepare conjugated organic polymers for applications in organic electronics. nih.gov By analogy, an this compound derivative with a polymerizable functional group (e.g., a vinyl, acrylate, or norbornene moiety) at the terminus of the dodecyl chain could be synthesized and used in various polymerization techniques like radical polymerization or ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org The synthesis of end-functionalized polymers is a major field where such monomers could be applied. rsc.org

A common derivatization strategy involves introducing a functional group at the terminus of the dodecyl chain while keeping the phthalimide group intact as a protecting group for a different amine. For example, starting from a bifunctional dodecyl precursor like 1,12-dibromododecane, one end can react with potassium phthalimide, leaving a terminal bromo group. This bromo-terminated this compound is a key intermediate for further synthesis.

For example, N-(12-bromododecyl)phthalimide can be used to alkylate other molecules, such as in the synthesis of porphyrin derivatives or specialized oximes. units.itias.ac.in The terminal bromo group can be converted to an azide (B81097) and then reduced to an amine, or it can be displaced by other nucleophiles to introduce different functionalities.

The synthesis of N-(12-aminododecyl)phthalimide itself is a crucial step in creating molecules with a terminal primary amine. One route involves the cleavage of a protecting group from a precursor. For instance, N-Boc-dodecylphthalimide can be treated with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc group, yielding N-(12-aminododecyl)phthalimide. Another strategy involves the cleavage of the phthalimide group from a porphyrin conjugate by boiling in hydrobromic acid for 24 hours to yield a 12-aminododecyl porphyrin derivative. units.it

PrecursorReagents & ConditionsProductReference
N-Boc-dodecylphthalimideTrifluoroacetic acid (TFA), Dichloromethane (DCM), 12hN-(12-aminododecyl)phthalimide
5-(4-N-(12-phtalimidododecyl)pyridyl)-porphyrinHydrobromic acid, Boiling, 24h12-aminododecyl porphyrin derivative units.it

Environmental Fate and Computational Assessment of N Dodecylphthalimide

In Silico Prediction of Environmental Persistence

In the absence of extensive empirical data, computational models, also known as in silico methods, provide valuable initial assessments of a chemical's environmental behavior. These models utilize the chemical's structure to predict its properties and fate.

Biodegradability Assessment Models

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of chemicals from the environment. epa.gov Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict a substance's biodegradability based on its molecular structure. neuraldesigner.comnih.gov These models are increasingly used for regulatory purposes to assess the environmental risk of chemicals. nih.goveuropa.eu

For N-Dodecylphthalimide, a ready biodegradability of 60-85% over a 28-day period has been reported, suggesting it is not expected to be persistent in water. canada.ca Models like the Estimation Programs Interface (EPI) Suite™'s BIOWIN can be used to estimate the potential for a chemical to biodegrade. epa.gov BIOWIN contains several models that predict the rate and extent of biodegradation. europa.eu The output of these models can help determine if a chemical is likely to persist in soil, water, and sediment. epa.gov

Evaluation of Environmental Mobility and Distribution

The movement and distribution of a chemical through different environmental compartments—air, water, soil, and biota—is known as environmental mobility. epa.govnih.gov This is largely governed by the chemical's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Log K_ow). epa.gov

Fugacity models, a subset of multimedia compartmental models, can predict how a chemical will partition between these compartments. nih.govescholarship.orgmdpi.com For instance, a substance with high water solubility will tend to remain in the aquatic phase, while a volatile compound will likely move into the atmosphere. epa.govnih.gov this compound is expected to have low bioaccumulation potential based on its low predicted bioconcentration factor (< 250 L/kg) and a low octanol-water partition coefficient (log K_ow 0-3). canada.ca

A key aspect of assessing environmental risk is comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.comroche.comchemsafetypro.com The PEC is an estimate of the concentration of a substance in the environment resulting from its use. topra.orgwikipedia.orgnih.gov The PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. wikipedia.orgnih.gov For this compound, the PEC from notified activities in Canada was estimated to be in the range of 0.001-0.01 mg/L, which is below the calculated PNEC range of 0.01-0.1 mg/L. canada.ca This results in a risk quotient (PEC/PNEC ratio) of less than 1, indicating that the substance is unlikely to cause harm to the Canadian environment. canada.cawikipedia.org

Table 1: Predicted Environmental Parameters for this compound

ParameterPredicted Value/RangeSignificanceCitation
Ready Biodegradability (28 days)60-85%Not expected to be persistent in water. canada.ca
Octanol-Water Partition Coefficient (log K_ow)0-3Low potential for bioaccumulation. canada.ca
Bioconcentration Factor (BCF)< 250 L/kgLow potential for bioaccumulation. canada.ca
Predicted Environmental Concentration (PEC)0.001-0.01 mg/LEstimated concentration in the environment. canada.ca
Predicted No-Effect Concentration (PNEC)0.01-0.1 mg/LConcentration unlikely to cause adverse effects. canada.ca
PEC/PNEC Ratio< 1Unlikely to cause harm to the environment. canada.ca

This table is interactive. Click on the headers to sort the data.

Theoretical Analysis of Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical by non-biological processes, such as hydrolysis and photolysis. nih.govdtic.mildpi.qld.gov.au

Hydrolysis: This process involves the reaction of a substance with water. For phthalimide (B116566) derivatives, the imide ring can be susceptible to hydrolysis, leading to the formation of a phthalamic acid derivative. google.com The rate of hydrolysis is dependent on factors like pH and temperature.

Photolysis: Solar radiation can provide the energy to break down chemical bonds, a process known as photolysis or photodegradation. rsc.orgresearchgate.netcolorado.edu The rate of photolysis depends on the substance's ability to absorb light at specific wavelengths and the quantum yield of the reaction. rsc.orgrstudio.com For aromatic compounds like this compound, absorption of UV radiation can lead to the formation of reactive species and subsequent degradation. rsc.orgmdpi.com The atmospheric degradation of similar compounds can be initiated by reactions with hydroxyl radicals (OH). nilu.nofluorocarbons.orgnilu.com

Methodologies for Predicting Chemical Behavior in Environmental Compartments

Various modeling approaches are used to predict how a chemical will behave in the environment. These methodologies integrate data on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental compartments.

Multimedia fate models, such as the Equilibrium Criterion (EQC) model, are widely used to predict the distribution of non-ionizable organic chemicals in the environment. escholarship.org These models divide the environment into interconnected compartments (air, water, soil, sediment) and calculate the chemical's concentration in each. escholarship.orgmdpi.com

For a more dynamic assessment, kinetic models can be employed. These models consider the rates of transport and transformation processes to predict how chemical concentrations change over time and space. wur.nl For instance, they can simulate the movement of a substance from soil to groundwater or its degradation in a river system. mdpi.com

The selection of an appropriate model depends on the specific chemical and the environmental scenario being assessed. mdpi.com For this compound, a comprehensive environmental assessment would likely involve a combination of these modeling techniques to build a complete picture of its environmental fate.

Future Directions and Emerging Research Avenues for N Dodecylphthalimide

Development of Novel Synthetic Routes

The traditional synthesis of N-alkylphthalimides, often involving the Gabriel synthesis, is being revisited to enhance efficiency, yield, and environmental friendliness. thermofisher.comacs.org Future research is focused on developing greener and more scalable methods for producing N-Dodecylphthalimide.

One promising approach is the use of microwave-assisted synthesis . researchgate.netthieme-connect.com This technique offers a significant reduction in reaction times, often from hours to mere minutes, and can be performed in "dry media" by adsorbing phthalimide (B116566) and the alkyl halide onto a solid support like potassium carbonate. researchgate.netthieme-connect.com This solvent-free approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govjetir.org

Another avenue of exploration is the development of continuous-flow processes. A patented method describes the synthesis of N-alkylphthalimides by reacting molten phthalic anhydride (B1165640) with an alkylamine in two separate, temperature-controlled reaction zones, achieving yields exceeding 99.5%. google.com This method's potential for continuous production makes it highly attractive for industrial-scale synthesis of this compound.

Furthermore, innovative metal-free synthetic protocols are emerging. One such method involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source. acs.org This strategy is operationally simple, scalable, and demonstrates high functional group tolerance, offering a new pathway to a diverse range of N-alkyl phthalimides, including this compound. acs.org

Synthesis MethodKey AdvantagesPotential for this compound
Microwave-Assisted Synthesis Rapid reaction times, solvent-free conditions, high yields. researchgate.netthieme-connect.comEnables fast and eco-friendly production. nih.govjetir.org
Two-Zone Continuous Flow High purity and yield (>99.5%), suitable for industrial scale. google.comOffers a pathway for large-scale, efficient manufacturing.
Metal-Free Denitrogenative Cyanation Avoids transition metals, scalable, high functional group tolerance. acs.orgProvides a novel and versatile synthetic route.

Advanced Material Science Applications

The unique molecular structure of this compound, featuring a polar phthalimide head and a long nonpolar dodecyl tail, makes it a prime candidate for applications in advanced material science. Its ability to form well-ordered thin films is a key attribute being explored for various technological uses.

Research has demonstrated that this compound can form uniform Langmuir-Blodgett (LB) thin films . balikesir.edu.trscribd.com These monolayers can be successfully transferred onto solid substrates like glass or quartz with a high transfer ratio. balikesir.edu.trresearchgate.net The ability to create such ordered molecular layers is fundamental for the development of next-generation electronic and optical devices. Future work is anticipated to focus on harnessing these films for applications such as bio- or gas sensors . balikesir.edu.trdokumen.pub The phthalimide group can be functionalized to interact with specific analytes, and the change in the film's properties upon binding can be detected.

The field of organic electronics presents another significant opportunity for this compound. tcichemicals.comkit.eduoe-technologies.com Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) rely on the controlled assembly of organic molecules. kit.edumdpi.com The self-assembly properties of this compound could be utilized to create well-defined insulating layers or to influence the morphology of active semiconductor layers in these devices. tcichemicals.com Its incorporation into polymer matrices could also lead to novel materials with tailored electronic or optical properties. rsc.org

Application AreaRole of this compoundPotential Impact
Sensors Formation of ordered Langmuir-Blodgett films for analyte detection. balikesir.edu.trdokumen.pubDevelopment of highly sensitive and selective bio- and gas sensors.
Organic Electronics Component in thin-film transistors, and light-emitting diodes; modifying layer in devices. tcichemicals.commdpi.comicmab.esCreation of flexible, lightweight, and low-cost electronic devices.
Polymer Science Additive or monomer for functional polymers. rsc.orgvt.eduDesign of new polymers with enhanced thermal stability or specific optical properties.

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a rich playground for this compound. rsc.org The phthalimide moiety, with its two carbonyl groups and nitrogen atom, is an excellent candidate for forming hydrogen bonds and other weak interactions that drive the formation of complex, functional architectures. ingentaconnect.comresearchgate.net

A key area of emerging research is host-guest chemistry . Phthalimide derivatives have been shown to form complexes with various guest molecules. ingentaconnect.com For instance, N-substituted phthalimides have been studied for their ability to bind with cyclodextrins, which can enhance their solubility in aqueous solutions. rsc.orgresearchgate.net This principle could be applied to this compound to create delivery systems or to control its aggregation behavior in different media. The dodecyl chain can be encapsulated within the hydrophobic cavity of a host molecule like a cyclodextrin, while the phthalimide head remains exposed for further interactions.

The self-assembly driven by these non-covalent forces can lead to the formation of programmed supramolecular assemblies . nih.govrsc.orgrsc.org By designing complementary molecules that can specifically interact with the phthalimide head or the alkyl tail, it is possible to construct well-defined nanostructures. These could range from simple dimers to complex, multi-component systems with applications in catalysis, molecular recognition, and the development of "smart" materials that respond to external stimuli. rsc.org

Exploration of Self-Assembly Phenomena beyond Monolayers

While the formation of monolayers by this compound at interfaces is well-documented, future research is set to explore its self-assembly into more complex three-dimensional structures in bulk solutions. balikesir.edu.tr The amphiphilic nature of the molecule strongly suggests the potential for forming aggregates such as micelles, vesicles, and liquid crystals.

In aqueous environments, it is conceivable that this compound could form micelles , with the hydrophobic dodecyl tails aggregating to form a core that is shielded from the water by a shell of hydrophilic phthalimide heads. rsc.orgresearchgate.net Similarly, the formation of vesicles , which are bilayer structures enclosing an aqueous compartment, is another possibility. rsc.orgmdpi.com Such structures are of great interest for encapsulation and drug delivery applications. Studies on similar amphiphilic molecules, including Gemini surfactants with phthalimide headgroups, have already indicated the formation of such aggregates. researchgate.net

Furthermore, at higher concentrations, this compound may exhibit lyotropic liquid crystalline behavior . wikipedia.org This involves the spontaneous formation of ordered phases (such as nematic, smectic, or columnar) in solution. sigmaaldrich.comaps.org The investigation of these phases could open up applications in areas such as templating for the synthesis of ordered nanomaterials and in the development of responsive optical materials. The interplay between molecular shape, concentration, and temperature will be crucial in determining the type of self-assembled structure that is formed. wikipedia.org

Self-Assembled StructureDriving ForcePotential Application
Micelles Hydrophobic interactions in aqueous solution. rsc.orgresearchgate.netSolubilization of non-polar substances, catalysis.
Vesicles Bilayer formation of amphiphilic molecules. mdpi.comnih.govDrug delivery, microreactors.
Liquid Crystals Concentration-dependent ordering of molecules. wikipedia.orgsigmaaldrich.comTemplates for nanomaterials, optical devices.

Q & A

Q. What are the established synthetic routes for N-dodecylphthalimide, and what methodological considerations ensure reproducibility?

this compound is typically synthesized via condensation reactions between phthalic anhydride and n-dodecylamine. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
  • Catalyst use : Proline-based catalysts (e.g., L-proline) improve yield in asymmetric syntheses, as demonstrated in L-proline-catalyzed phthalimide derivative preparations .
  • Purification : Column chromatography or recrystallization from ethanol is recommended to isolate high-purity products.
    Reproducibility requires strict control of stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction temperatures (typically 80–100°C) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Essential analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm alkyl chain integration (12 methylene groups) and phthalimide aromatic protons (δ 7.6–8.0 ppm).
    • FTIR : Validate imide carbonyl stretches (~1700–1750 cm⁻¹) and C-N bonds (~1350 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • Elemental analysis : Match experimental vs. theoretical C/H/N ratios to rule out impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact. Respiratory protection (N95 masks) is required if airborne particles are generated .
  • Storage : Keep in airtight containers under dry, ventilated conditions (20–25°C). Avoid incompatible materials like strong oxidizers .
  • Spill management : Use vacuum collection systems; avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antioxidant or anti-inflammatory assays often arise from:

  • Experimental variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or assay conditions (e.g., DMSO concentration affecting solubility).
  • Data normalization : Use internal controls (e.g., ascorbic acid for antioxidant assays) and report IC₅₀ values with 95% confidence intervals .
  • Statistical rigor : Apply ANOVA or Student’s t-tests to assess significance; address batch-to-batch variability via triplicate experiments .

Q. What advanced experimental designs are suitable for studying this compound’s role in thin-film materials?

For Langmuir-Blodgett film applications:

  • Monolayer optimization : Use a Langmuir trough to measure surface pressure-area (π-A) isotherms, adjusting subphase pH (e.g., 5.5–7.4) to modulate molecular packing .
  • Characterization : Atomic force microscopy (AFM) or UV-vis spectroscopy quantifies film homogeneity and optical properties.
  • Stability testing : Expose films to controlled humidity (40–80% RH) and temperature cycles to assess degradation kinetics .

Q. How can researchers mitigate environmental risks when scaling up this compound synthesis?

  • Waste management : Implement solvent recovery systems (e.g., distillation for DMF reuse) to minimize hazardous waste .
  • Byproduct analysis : Use GC-MS to identify and quantify reaction byproducts (e.g., unreacted n-dodecylamine) for regulatory compliance .
  • Ecotoxicity screening : Conduct Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .

Methodological Challenges in Data Interpretation

Q. How should researchers address low yields in this compound synthesis?

  • Troubleshooting steps :
    • Verify reactant purity via melting point analysis.
    • Optimize reaction time (e.g., 12–24 hrs for complete conversion).
    • Introduce inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What statistical approaches are recommended for analyzing variable bioassay results?

  • Data transformation : Normalize absorbance/fluorescence data using Z-scores to reduce instrument-specific noise .
  • Multivariate analysis : Principal component analysis (PCA) identifies hidden variables (e.g., solvent polarity) affecting bioactivity trends .
  • Meta-analysis : Compare datasets across published studies to identify consensus bioactivity thresholds .

Experimental Design for Reproducibility

Q. How can researchers standardize protocols for cross-laboratory reproducibility?

  • Detailed documentation : Include exact instrument models (e.g., Bruker AVANCE III HD 400 MHz NMR), solvent lot numbers, and calibration methods .
  • Open-data practices : Share raw spectral files (e.g., JCAMP-DX format) and chromatograms in supplementary materials .
  • Collaborative validation : Conduct round-robin tests with independent labs to verify critical parameters (e.g., melting points, NMR shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.